Perfluorophenyl acetate

Catalog No.
S1517768
CAS No.
19220-93-0
M.F
C8H3F5O2
M. Wt
226.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorophenyl acetate

CAS Number

19220-93-0

Product Name

Perfluorophenyl acetate

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) acetate

Molecular Formula

C8H3F5O2

Molecular Weight

226.1 g/mol

InChI

InChI=1S/C8H3F5O2/c1-2(14)15-8-6(12)4(10)3(9)5(11)7(8)13/h1H3

InChI Key

ZXTVBLZVILLKPM-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F

Canonical SMILES

CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F

Perfluorophenyl acetate is an organic compound with the molecular formula C8H3F5O2C_8H_3F_5O_2 and a molecular weight of approximately 226.10 g/mol. It is categorized as an ester, specifically formed by the reaction of acetic acid with perfluorophenol. This compound features a phenyl ring fully substituted with fluorine atoms, which significantly alters its chemical properties compared to non-fluorinated analogs. The presence of multiple fluorine atoms enhances its stability, lipophilicity, and resistance to degradation, making it a compound of interest in various chemical applications .

There is no current information available regarding the mechanism of action of PFPA in biological systems or its interaction with other compounds.

  • Skin irritation: The presence of a fluorine atom on the phenyl ring suggests a possibility of skin irritation similar to other perfluorinated compounds [].
  • Environmental impact: Perfluorinated compounds are known to be persistent in the environment. Further research is needed to determine the potential environmental impact of PFPA [].

Organic Material Science

  • Organic Electronics: PFPA's fluorinated structure might be useful in developing organic field-effect transistors (OFETs) []. OFETs are a type of organic semiconductor device with potential applications in flexible electronics. The fluorine atoms in PFPA could contribute to desirable properties like improved thermal stability and charge transport efficiency in OFETs, requiring further investigation [].

Material Synthesis

  • Ligand for Metal Complexes: PFPA's ability to form a bond with a metal center makes it a potential candidate as a ligand in the synthesis of functional metal complexes []. These complexes can be used as catalysts in various chemical reactions or for other applications depending on the chosen metal.

Supramolecular Chemistry

  • Building Blocks for Supramolecular Structures: PFPA's combination of a perfluorinated group and an acetate group could be interesting for designing supramolecular assemblies []. Supramolecular chemistry deals with the interactions between molecules to create complex structures with specific functionalities. The unique properties of PFPA could contribute to the formation of novel supramolecular architectures.

Fluorine-Containing Materials Research

  • Model Compound for Perfluorinated Molecules: PFPA can serve as a model compound for studying the behavior of more complex perfluorinated molecules []. Perfluorinated materials are a class of compounds with unique properties like high chemical and thermal stability, but also raise environmental concerns. Research using PFPA could help understand the interactions and potential environmental impact of more complex perfluorinated molecules.
Typical of esters. These include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, perfluorophenyl acetate can be hydrolyzed to yield perfluorophenol and acetic acid.
  • Transesterification: It can react with alcohols to form new esters, releasing perfluorophenol.
  • Nucleophilic Substitution: The fluorinated aromatic ring can participate in nucleophilic aromatic substitution reactions under specific conditions, allowing for the introduction of various nucleophiles .

The synthesis of perfluorophenyl acetate typically involves the following steps:

  • Starting Materials: The reaction utilizes acetic acid and pentafluorophenol as starting materials.
  • Reaction Conditions: The reaction is generally conducted under inert atmosphere conditions to prevent any unwanted side reactions or hazards.
  • Procedure: Pentafluorophenol is reacted with acetic acid, often in the presence of a catalyst or under heat to facilitate the esterification process.
  • Purification: The resulting product may require purification through distillation or chromatography to isolate pure perfluorophenyl acetate from by-products .

Perfluorophenyl acetate has several notable applications:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of various fluorinated compounds.
  • Reagent in Organic Synthesis: Due to its unique reactivity profile, it can be used as a selective acetylating agent in organic synthesis processes .
  • Material Science: Its properties make it suitable for applications in developing advanced materials with enhanced thermal and chemical stability.

Interaction studies involving perfluorophenyl acetate focus on its reactivity with nucleophiles and electrophiles due to its unique structure. Research indicates that compounds containing fluorinated groups often exhibit different reactivity patterns compared to their non-fluorinated counterparts. These studies are crucial for understanding how perfluorophenyl acetate can be utilized in synthetic chemistry and its potential environmental impact .

Several compounds share structural similarities with perfluorophenyl acetate, primarily due to their fluorinated aromatic systems. Below is a comparison highlighting its uniqueness:

Compound NameFormulaKey Features
Perfluorobenzyl AcetateC9H7F5OC_9H_7F_5OContains a benzyl group instead of phenyl; used in similar applications but has different reactivity due to the additional carbon atom.
Pentafluorophenyl AcetateC8H3F5OC_8H_3F_5OSimilar structure but lacks one oxygen; known for being a highly selective acetylating agent .
TrifluoroacetophenoneC9H7F3OC_9H_7F_3OContains trifluoro groups; exhibits different solvent properties and biological activity compared to perfluorophenyl acetate.

Perfluorophenyl acetate's unique structure allows it to serve specific roles in organic synthesis that may not be achievable with other similar compounds, particularly due to the influence of multiple fluorine atoms on its chemical behavior and stability .

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19220-93-0

Wikipedia

Perfluorophenyl acetate

Dates

Modify: 2023-08-15

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